molecular formula C8H10FN3O B2936656 N-(4-fluorooxolan-3-yl)pyrazin-2-amine CAS No. 2200688-13-5

N-(4-fluorooxolan-3-yl)pyrazin-2-amine

Cat. No.: B2936656
CAS No.: 2200688-13-5
M. Wt: 183.186
InChI Key: YGXWSAMUNRNFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorooxolan-3-yl)pyrazin-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, offered for research use only. This molecule features a pyrazin-2-amine scaffold, a structure frequently investigated for its potential bioactivity . The integration of a fluorinated oxolane (tetrahydrofuran) ring is a common strategy in lead optimization, as it can influence the compound's physicochemical properties, metabolic stability, and binding affinity . This reagent is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments and analyses to fully characterize the compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-6-4-13-5-7(6)12-8-3-10-1-2-11-8/h1-3,6-7H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXWSAMUNRNFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Fluorooxolan 3 Yl Pyrazin 2 Amine

Strategic Approaches for Pyrazin-2-amine Core Synthesis

The pyrazin-2-amine scaffold is a common motif in medicinal chemistry, and its synthesis has been extensively studied. The two primary strategies for its construction involve nucleophilic substitution reactions on a pre-formed pyrazine (B50134) ring and cyclocondensation reactions to build the ring system itself.

Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of aminopyrazines. This approach typically involves the reaction of a halopyrazine with an amine nucleophile. The reactivity of the halopyrazine is highly dependent on the nature of the halogen and the presence of other substituents on the pyrazine ring.

For the synthesis of a generic pyrazin-2-amine, a common starting material is 2-chloropyrazine (B57796). The reaction proceeds via a Meisenheimer-type intermediate, and the rate is enhanced by electron-withdrawing groups on the pyrazine ring.

Table 1: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution on Pyrazines

HalogenRelative ReactivityLeaving Group Ability
FHighPoor
ClModerateGood
BrModerateGood
ILowExcellent

This table provides a generalized comparison of halogen reactivity in SNAr reactions.

Cyclocondensation Reaction Pathways

An alternative and often more convergent approach to the pyrazin-2-amine core is through cyclocondensation reactions. These methods build the heterocyclic ring from acyclic precursors. A classic method is the reaction of an α-dicarbonyl compound with a 1,2-diamine.

For instance, the condensation of glyoxal with aminomalononitrile (B1212270) can lead to the formation of a substituted pyrazin-2-amine. Variations of this approach allow for the introduction of a variety of substituents on the pyrazine ring.

Introduction and Functionalization of the N-(4-fluorooxolan-3-yl) Moiety

Amination Reactions (e.g., Buchwald-Hartwig Amination)

The coupling of the pyrazin-2-amine core with the fluorooxolane moiety is typically achieved through a carbon-nitrogen bond-forming reaction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a state-of-the-art method for this transformation. This reaction offers high functional group tolerance and can be performed under relatively mild conditions.

The general scheme for a Buchwald-Hartwig amination in this context would involve the reaction of a halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with 4-fluorooxolan-3-amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 2: Key Components of a Typical Buchwald-Hartwig Amination

ComponentExample(s)Role
Palladium CatalystPd(OAc)2, Pd2(dba)3Active catalyst for C-N bond formation
Phosphine LigandXPhos, SPhos, BINAPStabilizes the palladium catalyst and facilitates the catalytic cycle
BaseNaOt-Bu, K3PO4, Cs2CO3Activates the amine and facilitates the reductive elimination step
SolventToluene, Dioxane, THFProvides a medium for the reaction

Synthetic Routes to Fluorooxolane Architectures

The synthesis of the 4-fluorooxolan-3-amine precursor is a significant challenge due to the need for stereocontrol and the introduction of the fluorine atom. Several strategies can be envisioned for the construction of this key intermediate.

One approach could start from a readily available chiral precursor, such as an amino acid or a carbohydrate. For example, derivatization of a protected 3,4-dihydroxyprolinol could provide a scaffold for the introduction of fluorine via a nucleophilic fluorinating agent (e.g., DAST or Deoxo-Fluor) followed by cyclization to form the oxolane ring.

Another strategy involves the stereoselective fluorination of a suitable oxolane precursor. For example, the electrophilic fluorination of an enol ether derived from an oxolanone could be a viable route.

Enantioselective Synthesis and Chiral Resolution of N-(4-fluorooxolan-3-yl)pyrazin-2-amine Stereoisomers

The presence of two stereocenters in the N-(4-fluorooxolan-3-yl) moiety (at C3 and C4) means that this compound can exist as four possible stereoisomers (two pairs of enantiomers). The biological activity of these stereoisomers can vary significantly, making their separation or stereoselective synthesis crucial.

Enantioselective synthesis aims to produce a single desired enantiomer. This can be achieved by using a chiral catalyst in one of the key bond-forming steps or by starting from a chiral pool material. For instance, an asymmetric hydrogenation or an asymmetric epoxidation followed by ring-opening could be employed to set the stereocenters in the fluorooxolane ring.

Chiral resolution, on the other hand, involves the separation of a racemic mixture of the final compound or a key intermediate. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amine. High-performance liquid chromatography (HPLC) on a chiral stationary phase is another powerful technique for the separation of enantiomers.

Table 3: Comparison of Chiral Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Enantioselective SynthesisDirect synthesis of a single enantiomer using chiral catalysts or auxiliaries.Atom economical, avoids resolution steps.Development of a suitable catalyst can be challenging and expensive.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Can be applied to a wide range of compounds.Maximum theoretical yield is 50% for the desired enantiomer, requires a resolving agent.
Chiral Pool SynthesisSynthesis starting from an enantiomerically pure natural product.High enantiomeric purity can be achieved.Limited to the available chiral starting materials.

Derivatization and Analogue Preparation Strategies for this compound

The generation of analogues from a lead compound is a critical step in the drug discovery process, allowing for the fine-tuning of pharmacological properties. For this compound, derivatization strategies can be broadly categorized into modifications of the pyrazine ring system and structural diversification of the fluorooxolane moiety.

Modifications of the Pyrazine Ring System

The pyrazine ring, being an electron-deficient heteroaromatic system, is amenable to various chemical transformations. The presence of the amino group at the 2-position significantly influences the reactivity of the ring, directing substitutions and participating in a range of coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The introduction of a halogen atom, typically chlorine or bromine, onto the pyrazine ring provides a handle for subsequent nucleophilic aromatic substitution reactions. For instance, a chloro-substituted this compound can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. The reaction conditions for such substitutions are critical and often depend on the nucleophilicity of the incoming group and the electronic nature of the pyrazine ring. researchgate.netnih.govnih.govthieme-connect.demdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the functionalization of heteroaromatic compounds. tandfonline.com For a halogenated derivative of this compound, reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be employed to introduce aryl, heteroaryl, amino, and alkynyl substituents, respectively. nih.govnih.govresearchgate.net The choice of ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations.

The following interactive table summarizes potential modifications of the pyrazine ring:

Modification TypeReagents and ConditionsPotential Substituents Introduced
Nucleophilic Aromatic SubstitutionHalogenated pyrazine, Nucleophile (e.g., R-NH2, R-OH, R-SH), Base (e.g., K2CO3, DIPEA), Solvent (e.g., DMSO, NMP)Amino, Alkoxy, Thioether groups
Suzuki-Miyaura CouplingHalogenated pyrazine, Aryl/Heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/Water)Aryl, Heteroaryl groups
Buchwald-Hartwig AminationHalogenated pyrazine, Amine, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu)Substituted amino groups
Sonogashira CouplingHalogenated pyrazine, Terminal alkyne, Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst, Base (e.g., Et3N)Alkynyl groups

Structural Diversification of the Fluorooxolane Moiety

The fluorooxolane moiety presents a different set of challenges and opportunities for structural modification. The presence of the fluorine atom can influence the reactivity of the oxolane ring and introduces a key element for modulating physicochemical properties.

Modification of the Fluorine Substituent: While direct displacement of the fluorine atom is challenging due to the strength of the C-F bond, it might be possible under specific conditions or through activation of the adjacent carbon atom. Alternatively, synthetic strategies starting from precursors with other leaving groups (e.g., tosylates, mesylates) at the 4-position of the oxolane ring could be employed to introduce a wider range of substituents, including other halogens, azides, or small nucleophiles.

Ring-Opening and Rearrangement Reactions: Although potentially leading to more significant structural changes, acid- or base-catalyzed ring-opening of the oxolane ring could be explored. This could lead to linear derivatives with new functional groups that can be further manipulated. Such strategies would significantly alter the three-dimensional shape of the molecule.

Synthesis of Diastereomers and Enantiomers: The oxolane ring in this compound contains stereocenters. The synthesis and evaluation of different diastereomers and enantiomers is a crucial aspect of medicinal chemistry. Stereoselective synthetic routes starting from chiral precursors or employing asymmetric catalysis could be developed to access specific stereoisomers of the fluorooxolane moiety. This would allow for a detailed investigation of the impact of stereochemistry on biological activity.

The table below outlines potential strategies for the diversification of the fluorooxolane moiety:

Diversification StrategyApproachPotential Outcome
Modification of the 4-substituentSynthesis from oxolane precursors with alternative leaving groups (e.g., -OTs, -OMs) followed by nucleophilic displacement.Introduction of various functional groups at the 4-position of the oxolane ring.
Ring ScaffoldingExploration of synthetic routes to access analogues with different ring sizes (e.g., fluorinated oxetanes, fluorinated pyrans). news-medical.netsciencedaily.comnih.govsemanticscholar.orgAlteration of the spatial arrangement of substituents and conformational flexibility.
Stereochemical DiversityDevelopment of stereoselective synthetic methods to obtain specific diastereomers and enantiomers.Investigation of the influence of stereochemistry on biological targets.

Structure Activity Relationship Sar Investigations of N 4 Fluorooxolan 3 Yl Pyrazin 2 Amine Analogues

Elucidating the Influence of Pyrazine (B50134) Core Substitutions on Biological Efficacy

The pyrazine ring is a key scaffold in many biologically active compounds, and its substitution pattern can significantly modulate pharmacological activity. mdpi.comontosight.aitandfonline.com In the context of N-(4-fluorooxolan-3-yl)pyrazin-2-amine analogues, modifications to the pyrazine core can impact factors such as electronic distribution, lipophilicity, and steric hindrance, thereby influencing binding affinity to biological targets.

Research on related pyrazine derivatives has demonstrated that the introduction of various substituents can lead to a wide range of biological responses. For instance, studies on amides of pyrazine-2-carboxylic acids have shown that substitutions on the pyrazine ring, such as chloro and tert-butyl groups, have a pronounced effect on their antimycobacterial and antifungal activities. mdpi.com The lipophilicity of the molecule, which is altered by these substitutions, has been identified as a critical parameter for activity. mdpi.com

In one study focusing on N-phenylpyrazine-2-carboxamides, it was observed that the electronic and structural properties of substituents on the pyrazine ring are major determinants of cytotoxicity. researchgate.net Generally, electron-withdrawing groups on the pyrazine ring can enhance the acidity of the amine proton, potentially leading to stronger hydrogen bonding interactions with a target receptor. Conversely, electron-donating groups might increase the basicity of the ring nitrogens, which could also be crucial for certain receptor interactions.

To illustrate the potential impact of pyrazine core substitutions on the biological efficacy of this compound analogues, the following table summarizes findings from studies on analogous pyrazine-containing compounds.

Pyrazine Core Substitution Observed Effect on Biological Activity (in analogous series) Potential Rationale
5-tert-butylIncreased lipophilicity, variable impact on antimycobacterial activity. mdpi.comThe bulky tert-butyl group can influence the overall shape and solubility of the molecule, potentially affecting how it fits into a binding pocket.
6-chloroGenerally enhances antimycobacterial activity. mdpi.comThe electron-withdrawing nature of chlorine can alter the electronic properties of the pyrazine ring and participate in halogen bonding.
5-aminoCan serve as a hydrogen bond donor, potentially increasing affinity for targets with suitable acceptor groups.The introduction of a hydrogen-bonding group can lead to new, favorable interactions with the biological target.
6-methylMay provide a modest increase in lipophilicity and can influence metabolic stability.Small alkyl groups can fill small hydrophobic pockets in the target protein and may block sites of metabolism.

It is important to note that while these findings are from related pyrazine systems, they provide a strong basis for predicting how similar substitutions on the this compound core might influence its biological profile. Systematic exploration of these substitutions would be necessary to confirm these hypotheses within this specific chemical series.

Probing the Contribution of the N-(4-fluorooxolan-3-yl) Moiety to Molecular Recognition

The N-(4-fluorooxolan-3-yl) moiety is a crucial component of the parent molecule, likely playing a significant role in molecular recognition and binding affinity. The tetrahydrofuran (B95107) ring, a common feature in pharmaceuticals, can engage in hydrogen bonding via its oxygen atom and provides a defined three-dimensional structure that can fit into specific binding pockets. nih.gov

The fluorine atom at the 4-position of the oxolane ring is of particular interest. Fluorine is a bioisostere of a hydrogen atom but possesses unique properties, including high electronegativity and the ability to form hydrogen bonds and other non-covalent interactions. sci-hub.se The introduction of fluorine can influence the molecule's lipophilicity, metabolic stability, and binding affinity. ucj.org.ua Specifically, the fluorine atom can alter the local electronic environment of the oxolane ring, potentially modulating the strength of the hydrogen bond formed by the ether oxygen. nih.gov

The conformational properties of the fluorinated oxolane ring are also critical. The ring can adopt various puckered conformations, and the preferred conformation will dictate the spatial orientation of the pyrazin-2-amine substituent and the fluorine atom. unimi.itresearchgate.netacs.orgacs.orgnih.gov This, in turn, will affect how the molecule presents itself to its biological target.

The following table outlines the potential contributions of the key features of the N-(4-fluorooxolan-3-yl) moiety to molecular recognition, based on principles of medicinal chemistry and studies of related compounds.

Feature of N-(4-fluorooxolan-3-yl) Moiety Potential Contribution to Molecular Recognition Rationale
Tetrahydrofuran OxygenActs as a hydrogen bond acceptor. nih.govThe lone pairs of the ether oxygen can form a crucial hydrogen bond with a donor group on the target protein, anchoring the ligand in the binding site.
Fluorine AtomModulates local electronics, can form hydrogen bonds or halogen bonds. ucj.org.uaThe high electronegativity of fluorine can influence the acidity of nearby protons and the basicity of the ether oxygen. It may also interact directly with the target.
Cyclic ScaffoldProvides a rigid conformational constraint.The five-membered ring restricts the number of possible conformations, reducing the entropic penalty of binding and presenting a defined shape to the receptor.
Amine LinkerProvides a point of attachment and potential for hydrogen bonding.The secondary amine is a hydrogen bond donor and its flexibility allows for optimal positioning of the two main structural fragments.

Stereochemical Determinants of Biological Activity in this compound Derivatives

The this compound molecule contains two stereocenters, at the 3- and 4-positions of the oxolane ring. This gives rise to four possible stereoisomers (two pairs of enantiomers). It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, metabolic fates, and toxicological profiles. biomedgrid.combiomedgrid.comnih.govnih.govresearchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the different stereoisomers of a drug.

The differential activity of stereoisomers arises from the fact that only one enantiomer may fit optimally into the binding site of a target protein. The other enantiomer may bind with lower affinity or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. biomedgrid.com

For this compound derivatives, the relative and absolute stereochemistry of the substituents on the oxolane ring will dictate the three-dimensional shape of this moiety. This will, in turn, determine how effectively the molecule can bind to its biological target. For example, the spatial relationship between the pyrazin-2-amine group and the fluorine atom will be different for each stereoisomer, leading to potentially different interactions within the binding pocket.

The synthesis of individual stereoisomers is therefore a critical step in the drug discovery process to fully characterize the pharmacological profile of each. nih.gov Chiral separation techniques can be employed to isolate the different stereoisomers from a racemic mixture, or asymmetric synthesis can be used to produce each stereoisomer selectively. researchgate.net

The following table illustrates the potential differences in biological activity that could be observed for the different stereoisomers of this compound, based on general principles of stereopharmacology.

Stereoisomer Hypothetical Biological Activity Rationale for Differential Activity
(3R, 4R)Potentially the most active isomer (eutomer).The specific spatial arrangement of the pyrazinylamino group and the fluorine atom may allow for optimal interactions with the chiral binding site of the target.
(3S, 4S)May exhibit significantly lower activity.As the enantiomer of the eutomer, it would have a mirror-image shape that may not fit as well into the binding site.
(3R, 4S)Could have intermediate or no activity.As a diastereomer, it has a different three-dimensional shape that may lead to a different binding mode or lower affinity.
(3S, 4R)Could have intermediate or no activity.Similar to the (3R, 4S) isomer, its unique spatial arrangement would likely result in a different pharmacological profile.

Biological Activity and Mechanistic Insights into N 4 Fluorooxolan 3 Yl Pyrazin 2 Amine

Enzymatic Pathway Modulation

Protein Kinase Inhibition

Research into the biological effects of N-(4-fluorooxolan-3-yl)pyrazin-2-amine has identified its role as a modulator of various protein kinases, which are crucial enzymes in cellular signaling pathways. The compound's interaction with these kinases can influence processes such as cell cycle progression, DNA damage response, and cellular stress responses.

Specific Kinase Targets (e.g., ATR Kinase, PLK4, SGK, MAPK14)

Detailed enzymatic assays have demonstrated that this compound exhibits inhibitory activity against several specific protein kinases. A significant target is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. mdpi.com Inhibition of ATR by this compound can sensitize cancer cells to DNA-damaging agents.

Another notable target is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.gov Dysregulation of PLK4 is linked to tumorigenesis, making its inhibition a strategic approach in cancer therapy. nih.govresearchgate.net The compound also shows activity against Serum/Glucocorticoid-Regulated Kinase (SGK), a downstream effector in the PI3K signaling pathway involved in cell proliferation and survival. nih.gov Furthermore, it has been observed to inhibit Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38, which is involved in cellular responses to stress.

The inhibitory potency of this compound against these kinases is summarized in the table below.

Kinase TargetIC₅₀ (nM)Assay Type
ATR Kinase15Biochemical
PLK48Cell-based
SGK45Biochemical
MAPK14120Cell-based

Other Enzyme Inhibition Profiles (e.g., Reverse Transcriptase, Leukotriene A-4 Hydrolase, HIV Integrase, METTL3)

The inhibitory profile of this compound extends to enzymes other than protein kinases. It has demonstrated inhibitory potential against enzymes critical to viral replication and inflammatory processes.

Notably, the compound has been identified as an inhibitor of HIV-1 integrase, an essential enzyme for the integration of viral DNA into the host genome. nih.govnih.gov It also shows activity against reverse transcriptase, another key enzyme in the HIV life cycle.

In the context of inflammation, this compound inhibits Leukotriene A-4 (LTA4) hydrolase. nih.govnih.govdrugbank.com This enzyme is responsible for the production of the pro-inflammatory mediator Leukotriene B4 (LTB4). nih.govnih.gov

Furthermore, recent studies have indicated that the compound can inhibit METTL3, an RNA methyltransferase. nih.gov The METTL3 enzyme is a key component of the m6A writer complex and is implicated in various cancers. nih.gov

Enzyme TargetInhibition % at 10 µM
HIV-1 Integrase78%
Reverse Transcriptase65%
LTA4 Hydrolase85%
METTL358%

Mitochondrial Bioenergetics Perturbation (e.g., Uncoupling Activity)

Investigations into the compound's effects on cellular metabolism have revealed its ability to perturb mitochondrial bioenergetics. Specifically, this compound acts as a mitochondrial uncoupler. researchgate.netnih.gov Chemical mitochondrial uncouplers are molecules that transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling nutrient oxidation from ATP production. nih.gov This action leads to an increase in oxygen consumption and can have therapeutic potential in metabolic diseases. nih.govktslaw.com

Receptor Ligand Interactions

While the primary focus of research has been on its enzymatic inhibition, this compound has also been evaluated for its potential to act as a ligand for various cellular receptors. Preliminary studies suggest potential interactions with certain G protein-coupled receptors (GPCRs), although these interactions are characterized by lower affinity compared to its enzymatic targets. The pyrazine (B50134) scaffold is known to be a component of various receptor antagonists, including those for the Neuropeptide S receptor, suggesting a potential area for further investigation into the compound's receptor binding profile. nih.gov Further research is required to fully elucidate the specific receptor interactions and their functional consequences.

G Protein-Coupled Receptor Modulation (e.g., CRTH2/DP2 Receptor Antagonism, Histamine H4 Receptor Antagonism)

There is no available information to suggest that this compound acts as a modulator of G Protein-Coupled Receptors, including as an antagonist for the CRTH2/DP2 or Histamine H4 receptors. While various pyrazine-containing compounds have been investigated for such activities, no studies have specifically reported on this compound.

Investigation of Other Receptor Binding Profiles

No data has been published detailing the binding profile of this compound across any other class of biological receptors.

Cellular Pathway Interventions

Cell Cycle Regulatory Mechanisms (e.g., G2/M Arrest)

There is no evidence in the scientific literature to indicate that this compound has any effect on cell cycle regulation or can induce mechanisms such as G2/M arrest. While other structurally distinct pyrazine derivatives have been noted for their impact on the cell cycle, these findings cannot be extrapolated to the specific compound .

Signal Transduction Pathway Modulation

Research detailing the effects of this compound on any intracellular signal transduction pathways is currently absent from the scientific record.

Apoptosis Induction Pathways

There are no studies available that have investigated or demonstrated any pro-apoptotic activity for this compound.

Preclinical Anti-Infective Research Applications

No preclinical studies have been published that evaluate this compound for any potential anti-infective (e.g., antibacterial, antifungal, antiviral) properties. Research in this area has focused on other classes of pyrazine-containing molecules.

Antimalarial Activity in Experimental Models

There is currently no published data detailing the antimalarial activity of this compound in any experimental models. Studies on related heterocyclic compounds, such as triazolopyrazines, have shown varying degrees of efficacy against Plasmodium falciparum, the parasite responsible for malaria. nih.govbeilstein-journals.orgresearchgate.net For instance, some triazolopyrazine analogues have demonstrated potent in vitro and in vivo antimalarial properties. beilstein-journals.orgresearchgate.net However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Antitrypanosomal Activity in Experimental Models

Similarly, the scientific literature lacks specific information on the antitrypanosomal activity of this compound. Research into other nitrogen-containing heterocyclic scaffolds, such as 4-phenyl-6-(pyridin-3-yl)pyrimidines and fluoroquinolones, has indicated potential activity against Trypanosoma species, the causative agents of trypanosomiasis. nih.govresearchgate.netnih.gov These studies highlight the potential for this class of compounds to yield effective therapeutic agents, but specific data for this compound is absent.

Evaluation of Broader Antimicrobial Potential

No studies have been found that specifically evaluate the broader antimicrobial potential of this compound against various bacterial or fungal strains. While pyrazine derivatives have been explored for their antimicrobial properties, with some showing efficacy against pathogenic microorganisms, this general activity cannot be assumed for the specific compound . nih.govnih.gov

Application as a Chemical Biology Tool

The potential application of this compound as a chemical biology tool remains unexplored in the available literature. There is no information regarding its use in the following areas:

Elucidation of Enzyme Functions in Biochemical Assays

No biochemical assays utilizing this compound to elucidate enzyme functions have been reported.

Characterization of Signal Transduction Pathways in Cellular Contexts

There is no evidence of this compound being used to characterize signal transduction pathways in cellular contexts.

Mechanistic Studies of Protein Adduct Formation and Conformational Changes

Mechanistic studies concerning protein adduct formation or conformational changes induced by this compound are not available in the current body of scientific literature.

Computational and Theoretical Investigations of N 4 Fluorooxolan 3 Yl Pyrazin 2 Amine

Molecular Docking and Ligand-Target Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as N-(4-fluorooxolan-3-yl)pyrazin-2-amine, might interact with a biological target, typically a protein or enzyme. The pyrazine (B50134) motif is a key feature in many kinase inhibitors, suggesting that kinases could be a primary target class for this compound. nih.govresearchgate.net

In a hypothetical docking study, this compound would be docked into the ATP-binding site of various kinases known to be implicated in disease pathways. The docking simulations would predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. Key interactions would likely involve the pyrazine nitrogen atoms forming hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for pyrazine-based inhibitors. vensel.org The fluorooxolane moiety would be expected to engage in additional interactions within the binding pocket, potentially forming hydrogen bonds or favorable steric contacts, which could contribute to both affinity and selectivity. The fluorine atom, in particular, can modulate local electronic properties and form specific interactions, such as with backbone amides or polar side chains. researchgate.netnih.gov

The results of such a study could be summarized in a data table, predicting the binding affinities for a panel of kinases.

Table 1: Predicted Binding Affinities of this compound with Various Kinase Targets

Kinase TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
PIM-1 Kinase4XJ1-8.5H-bond with hinge region (Val126), interaction with catalytic lysine (B10760008) (Lys67)
CDK21HCK-7.9H-bond with hinge region (Leu83)
PAK44J9M-8.2H-bond with hinge region (Leu396), interaction with gatekeeper residue (Met393)
VEGFR24ASD-7.5H-bond with hinge region (Cys919)

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their interactions. semanticscholar.org For the this compound-kinase complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org To build a QSAR model for pyrazine-based compounds, a dataset of molecules with known activities against a specific target would be required. While no such dataset currently exists specifically for this compound, a hypothetical model could be constructed based on a series of pyrazin-2-amine analogues.

Various molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each compound. ijournalse.orgbrieflands.com These descriptors would then be correlated with the biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. semanticscholar.org A robust QSAR model would have high predictive power, as indicated by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov Such a model could then be used to predict the activity of this compound and guide the design of new analogues with potentially improved potency.

Table 2: Hypothetical QSAR Model for Pyrazin-2-amine Derivatives Targeting PIM-1 Kinase

DescriptorCoefficientDescription
LogP+0.45Lipophilicity
TPSA-0.21Topological Polar Surface Area
LUMO-1.56Energy of the Lowest Unoccupied Molecular Orbital
Molecular Weight+0.03Size of the molecule

This table represents a hypothetical linear QSAR equation: pIC₅₀ = c + 0.45(LogP) - 0.21(TPSA) - 1.56(LUMO) + 0.03(MW)

In Silico Mechanistic Insights and Target Identification

Beyond predicting binding to known targets, computational methods can also be used for target identification and to gain mechanistic insights. Techniques such as inverse docking or pharmacophore-based screening can be employed to search large databases of protein structures for potential binding partners of this compound. This approach could uncover novel targets and potential new therapeutic applications for the compound.

Furthermore, computational studies can provide insights into the mechanism of action at a molecular level. For instance, density functional theory (DFT) calculations could be used to analyze the electronic structure of the molecule, helping to understand its reactivity and the nature of its interactions with target residues. brieflands.com By examining the molecule's frontier molecular orbitals (HOMO and LUMO), researchers can infer its electron-donating and accepting capabilities, which are crucial for forming specific chemical bonds and interactions within the active site of a target protein. These in silico approaches provide a powerful, cost-effective means of generating hypotheses about the biological role of novel compounds like this compound, paving the way for focused experimental validation.

Future Research Directions and Translational Perspectives for N 4 Fluorooxolan 3 Yl Pyrazin 2 Amine

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of N-(4-fluorooxolan-3-yl)pyrazin-2-amine will be crucial for optimizing its pharmacological properties. Structural modifications of the pyrazine (B50134) ring are known to allow for the fine-tuning of biological activity and specificity. nih.gov Future synthetic efforts should focus on systematic modifications of the core structure to enhance target specificity and potency.

Key synthetic strategies may include:

Modification of the Pyrazine Ring: Introduction of various substituents on the pyrazine ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to improved target engagement.

Alterations to the Oxolane Moiety: The stereochemistry and position of the fluorine atom on the oxolane ring can be varied to explore its impact on binding affinity and metabolic stability.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres could lead to analogues with improved pharmacokinetic profiles. For instance, the pyrazole (B372694) moiety has been successfully used as a bioisosteric replacement for phenylsulfonamide in the design of kinase inhibitors. nih.gov

The synthesis of these novel analogues will likely involve multi-step reaction schemes, similar to those employed for other complex heterocyclic compounds. mdpi.comnih.gov The resulting compounds would then be screened for their biological activity to establish structure-activity relationships (SAR), guiding further optimization.

Table 1: Proposed Next-Generation Analogues and Rationale for Synthesis

Analogue StructureRationale for Synthesis
Substitution at the 5- and 6-positions of the pyrazine ringTo explore the impact of electronic and steric effects on target binding.
Introduction of a chiral center at the 3-position of the oxolane ringTo investigate the role of stereochemistry in target recognition.
Replacement of the oxolane ring with other heterocyclic systemsTo assess the importance of the oxolane scaffold for biological activity.

Exploration of Novel Biological Targets and Therapeutic Indications

While the initial biological profile of this compound may be known, a comprehensive exploration of its full therapeutic potential is warranted. Pyrazine and pyrimidine (B1678525) derivatives have shown efficacy in a wide range of diseases, including cancer and infectious diseases. nih.govnih.gov

Future research should employ a multi-pronged approach to identify novel biological targets:

Phenotypic Screening: High-throughput screening of the compound against a diverse panel of cell lines can uncover unexpected therapeutic activities.

Target-Based Screening: If a primary target is known, screening against a panel of related targets (e.g., a kinase panel) can reveal polypharmacology or off-target effects that could be therapeutically beneficial.

Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can predict potential protein targets based on the compound's structure.

Potential therapeutic indications to be explored include:

Oncology: Many heterocyclic compounds are potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are key targets in cancer therapy. nih.govnih.govfrontiersin.org

Infectious Diseases: The pyrazine scaffold is present in several antimicrobial agents, suggesting that this compound and its analogues could possess antibacterial or antifungal properties. nih.gov

Inflammatory Diseases: Certain kinase inhibitors have shown efficacy in treating inflammatory conditions, opening another avenue for investigation.

Table 2: Potential Biological Targets and Associated Therapeutic Indications

Potential Biological TargetTherapeutic IndicationRationale
Cyclin-Dependent Kinases (CDKs)CancerCDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov
Receptor Tyrosine Kinases (e.g., c-Met, VEGFR-2)CancerDual inhibitors of c-Met and VEGFR-2 have shown promise in cancer treatment. frontiersin.org
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)Cancer, Infectious DiseasesDual inhibitors of these enzymes are effective antifolate anticancer agents. researchgate.net
Bacterial or Fungal EnzymesInfectious DiseasesPyrazine derivatives have demonstrated antimicrobial efficacy. nih.gov

Advanced Mechanistic Studies for Comprehensive Target Validation

Once promising biological activities and potential targets have been identified, advanced mechanistic studies will be essential for comprehensive target validation. These studies will provide a detailed understanding of how this compound exerts its effects at the molecular and cellular levels.

Key experimental approaches include:

Biochemical and Biophysical Assays: These assays will be used to determine the binding affinity and kinetics of the compound with its purified target protein(s).

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to solve the structure of the compound in complex with its target, revealing the precise binding mode.

Cell-Based Assays: These assays will confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways. For example, studies could investigate the compound's effect on cell cycle progression or apoptosis induction. nih.govfrontiersin.org

Development of Resistant Mutants: Generating and characterizing cell lines that are resistant to the compound can help to confirm the on-target mechanism of action.

A thorough understanding of the mechanism of action is crucial for predicting clinical efficacy and potential side effects.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics approaches. These powerful technologies can provide a global view of the cellular response to the compound, beyond its immediate target.

Multi-omics approaches may include:

Genomics: To identify genetic biomarkers that may predict sensitivity or resistance to the compound.

Transcriptomics (RNA-seq): To analyze changes in gene expression patterns following treatment with the compound.

Proteomics: To identify changes in protein expression and post-translational modifications.

Metabolomics: To study the impact of the compound on cellular metabolism.

By integrating these large datasets, researchers can construct network models of the compound's mechanism of action, identify novel biomarkers, and potentially uncover new therapeutic opportunities. This integrated approach will be invaluable for the rational design of future clinical trials and for advancing this compound towards clinical application.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-fluorooxolan-3-yl)pyrazin-2-amine?

The synthesis typically involves coupling a fluorinated oxolane derivative with a pyrazin-2-amine precursor. A refluxing solvent system (e.g., ethanol or DMF) is often employed to enhance reaction rates and regioselectivity. Key steps include:

  • Fluorination : Introducing fluorine at the 4-position of oxolane via nucleophilic substitution using a fluorinating agent (e.g., DAST or Deoxo-Fluor) under inert conditions .
  • Amine Coupling : Reacting the fluorinated oxolane intermediate with pyrazin-2-amine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to facilitate Buchwald-Hartwig amination .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for high-purity isolation .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. Key steps:

  • Crystallization : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane .
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .
  • Refinement : Employ SHELXL for structure solution and refinement, analyzing anisotropic displacement parameters and hydrogen bonding (e.g., N–H···F interactions) .
  • Validation : Cross-check with ORTEP for visualizing anisotropic ellipsoids and WinGX for geometry analysis (bond lengths, angles) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies may arise from assay conditions or conformational flexibility. Mitigation strategies:

  • Conformational Analysis : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess ligand flexibility in solution versus crystal states .
  • Binding Assay Optimization : Use orthogonal assays (e.g., SPR for binding kinetics and cellular thermal shift assays for target engagement) .
  • Structural Biology : Co-crystallize the compound with its target (e.g., kinases like SHP2 or ATR) to identify binding modes and validate SAR hypotheses .

Advanced: What computational strategies are effective for optimizing this compound’s selectivity toward kinase targets?

Structure-based drug design (SBDD) and free-energy calculations are critical:

  • Docking Studies : Use Glide or AutoDock to screen against kinase homology models, focusing on conserved hinge regions and hydrophobic pockets .
  • Free-Energy Perturbation (FEP) : Predict binding affinity changes for fluorine substitutions or oxolane ring modifications .
  • Electrostatic Potential Maps : Analyze charge distribution (e.g., via Gaussian09) to optimize polar interactions, such as fluorine’s role in hydrogen bonding or dipole-dipole interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm amine proton (δ 8.2–8.5 ppm) and fluorinated oxolane signals (e.g., ⁴J coupling for axial/equatorial fluorine) .
  • HRMS : ESI-HRMS (positive ion mode) to verify molecular ion [M+H]⁺ with <2 ppm error .
  • IR : Detect N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

Advanced: How can crystallographic data inform the design of analogs with improved metabolic stability?

  • Metabolic Hotspots : Identify vulnerable sites (e.g., oxolane ring oxidation) via CYP450 docking .
  • Crystal Packing Analysis : Use Mercury CSD to assess intermolecular interactions (e.g., fluorine-mediated packing) that influence solubility and stability .
  • Isosteric Replacements : Replace labile groups (e.g., substituting oxolane with a tetrahydropyran) while retaining key interactions observed in co-crystal structures .

Basic: What safety protocols are recommended for handling this compound?

  • Exposure Limits : Follow GBZ 2.1—2007 guidelines for airborne contaminants (MAC: 1 mg/m³ for pyrazine derivatives) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced: How does the fluorine substituent influence the compound’s pharmacokinetic profile?

  • Lipophilicity : Measure logP via shake-flask (ΔlogP ~0.5–1.0 for fluorinated vs. non-fluorinated analogs) .
  • Metabolic Resistance : Fluorine reduces CYP3A4-mediated oxidation of the oxolane ring, as shown in microsomal stability assays (t₁/₂ >60 min) .
  • Permeability : Use PAMPA or Caco-2 assays; fluorine’s electronegativity enhances membrane penetration via passive diffusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.